molecular formula C16H16BrN3O3S B2498430 4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034237-86-8

4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

Cat. No. B2498430
CAS RN: 2034237-86-8
M. Wt: 410.29
InChI Key: QNROMMWVNAVWPZ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate bromobenzene derivative with the corresponding amine. This could be achieved through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and a bromine atom. The presence of the bromine atom would make the compound relatively heavy and possibly quite reactive .


Chemical Reactions Analysis

As a benzamide derivative, this compound could undergo a variety of reactions. For example, it could participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzene ring, the amide group, and the bromine atom. For example, it would likely be relatively heavy (due to the bromine atom) and might have a relatively high boiling point (due to the presence of the amide group) .

Scientific Research Applications

Medicinal Chemistry Applications

Research on benzamide derivatives, including those with thiadiazole scaffolds, shows promising anticancer activity. For instance, a study conducted by Tiwari et al. (2017) on Schiff’s bases containing a thiadiazole scaffold and benzamide groups demonstrated promising in vitro anticancer activity against several human cancer cell lines. These compounds exhibited GI50 values comparable to the standard drug Adriamycin, indicating their potential as anticancer agents. The research suggests that modifications to the benzamide group, as seen in the compound of interest, could play a significant role in the development of new therapeutic agents (Tiwari et al., 2017).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This would likely include avoiding inhalation or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

4-bromo-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3S/c1-19-14-4-2-3-5-15(14)20(24(19,22)23)11-10-18-16(21)12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNROMMWVNAVWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

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